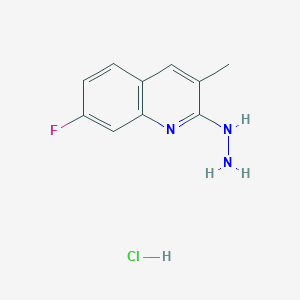
5-Bromo-4,7-difluoro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,7-difluoro-1H-indazole: est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et sont souvent utilisés comme structures de base dans les produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 5-Bromo-4,7-difluoro-1H-indazole implique généralement la bromation et la fluoration d'un précurseur indazole. Une méthode courante comprend:
Réaction de bromation: Dissoudre le composé précurseur dans l'acétonitrile et ajouter du N-bromosuccinimide. Maintenir la température de réaction entre -10 °C et 10 °C pendant 1 à 2 heures.
Réaction de fluoration: L'étape de fluoration peut être réalisée en utilisant divers agents fluorants dans des conditions contrôlées pour introduire les atomes de fluor aux positions souhaitées sur le cycle indazole.
Méthodes de production industrielle: La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions:
Réactions de substitution:
Réactions d'oxydation et de réduction: Le composé peut participer à des réactions d'oxydation et de réduction, modifiant son état d'oxydation et ses groupes fonctionnels.
Réactions de couplage: La présence d'atomes d'halogène le rend approprié pour les réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants:
Substitution nucléophile: Les réactifs courants comprennent l'hydrure de sodium, le carbonate de potassium et divers nucléophiles.
Oxydation: Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers indazoles substitués, tandis que les réactions de couplage peuvent produire des composés biaryliques.
4. Applications de recherche scientifique
Chimie: Le 5-Bromo-4,7-difluoro-1H-indazole est utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes ayant des activités biologiques potentielles.
Biologie et médecine: Le composé est étudié pour son potentiel en tant que pharmacophore dans la découverte de médicaments. Les dérivés de l'indazole ont montré des promesses dans le traitement de diverses maladies, notamment le cancer, l'inflammation et les maladies infectieuses .
Industrie: Dans le secteur industriel, le this compound est utilisé dans le développement d'agrochimiques, de colorants et d'applications en science des matériaux.
5. Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. La présence d'atomes de brome et de fluor peut améliorer son affinité de liaison et sa spécificité pour ces cibles .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4,7-difluoro-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology and Medicine: The compound is studied for its potential as a pharmacophore in drug discovery. Indazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-4,7-difluoro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to these targets .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 5-Bromo-1H-indazole
- 4,7-Difluoro-1H-indazole
- 5-Fluoro-1H-indazole
Comparaison: Le 5-Bromo-4,7-difluoro-1H-indazole est unique en raison de la présence simultanée d'atomes de brome et de fluor, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Comparé à ses analogues, il peut présenter des propriétés améliorées, telles qu'une puissance accrue ou une sélectivité accrue dans les essais biologiques .
Propriétés
Formule moléculaire |
C7H3BrF2N2 |
|---|---|
Poids moléculaire |
233.01 g/mol |
Nom IUPAC |
5-bromo-4,7-difluoro-1H-indazole |
InChI |
InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,(H,11,12) |
Clé InChI |
HSPJSJOYUSVGRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=NN2)C(=C1Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


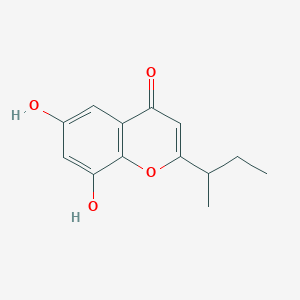
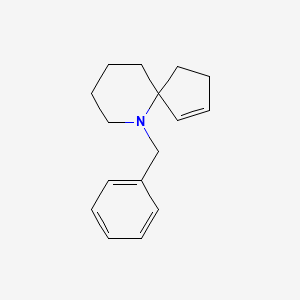
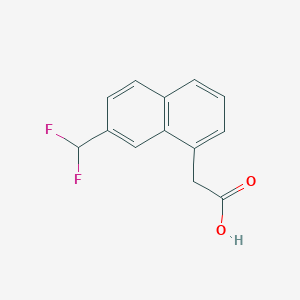


![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)
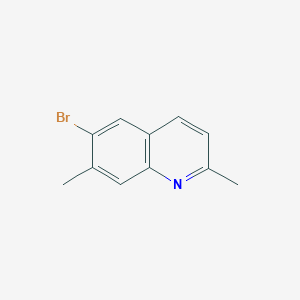
![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
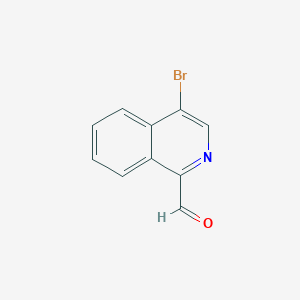

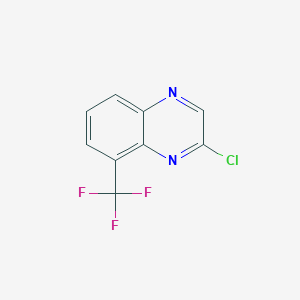
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
